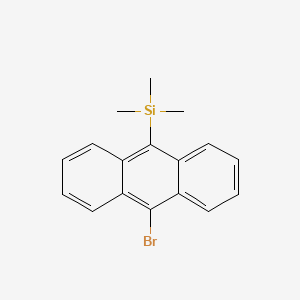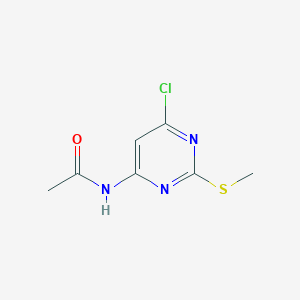
2-CHLORO-1-(2,4-DIFLUOROPHENYL)-2-FLUOROETHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-CHLORO-1-(2,4-DIFLUOROPHENYL)-2-FLUOROETHANONE is an organic compound with the molecular formula C8H5ClF3O It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-1-(2,4-DIFLUOROPHENYL)-2-FLUOROETHANONE typically involves the reaction of 2,4-difluoroacetophenone with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, resulting in the substitution of the hydrogen atom at the alpha position with a chlorine atom .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-CHLORO-1-(2,4-DIFLUOROPHENYL)-2-FLUOROETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups, such as amines or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or hydroxyl derivatives.
Applications De Recherche Scientifique
2-CHLORO-1-(2,4-DIFLUOROPHENYL)-2-FLUOROETHANONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 2-CHLORO-1-(2,4-DIFLUOROPHENYL)-2-FLUOROETHANONE involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(3,4-difluorophenyl)ethanone: Similar structure but different substitution pattern on the phenyl ring.
2-Chloro-1-(2,4-dichlorophenyl)ethanone: Contains additional chlorine atoms instead of fluorine.
2-Fluoro-1-(2,4-difluorophenyl)ethanone: Lacks the chlorine atom at the alpha position
Uniqueness
2-CHLORO-1-(2,4-DIFLUOROPHENYL)-2-FLUOROETHANONE is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and stability. This combination of substituents makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Propriétés
Numéro CAS |
94119-78-5 |
|---|---|
Formule moléculaire |
C8H4ClF3O |
Poids moléculaire |
208.56 g/mol |
Nom IUPAC |
2-chloro-1-(2,4-difluorophenyl)-2-fluoroethanone |
InChI |
InChI=1S/C8H4ClF3O/c9-8(12)7(13)5-2-1-4(10)3-6(5)11/h1-3,8H |
Clé InChI |
HTRZVGPDTFVUBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)F)C(=O)C(F)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 5,5-difluoro-4-oxo-1,6-dihydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8745374.png)
![6-Methoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B8745381.png)



![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-5-nitro-, propyl ester](/img/structure/B8745425.png)



